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Compound of Interest

Compound Name:
2-Methoxy-5-methylpyridin-4-

amine

CAS No.: 1260663-96-4

Cat. No.: B1430947

Get Quote

CAS Number: 1260663-96-4 Molecular Formula: C

H

N

O Molecular Weight: 138.17 g/mol IUPAC Name: 2-Methoxy-5-methylpyridin-4-amine[1][2][3]
[4][5]

Executive Summary & Structural Context
2-Methoxy-5-methylpyridin-4-amine is a trisubstituted pyridine derivative characterized by an

electron-donating methoxy group at the C2 position, a primary amine at C4, and a methyl

group at C5. The interplay between the electron-rich amine/methoxy substituents and the

electron-deficient pyridine ring creates a unique electronic environment, making this compound

a versatile building block for nucleophilic aromatic substitutions and palladium-catalyzed cross-

couplings (Buchwald-Hartwig).
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Structural Logic & Numbering
Position 1 (N): Pyridine nitrogen.

Position 2 (C-OMe): Methoxy substituent (Strong Electron Donating Group - EDG).

Position 3 (C-H): Aromatic proton, highly shielded by flanking EDGs (OMe and NH

).

Position 4 (C-NH

): Primary amine (Strong EDG).

Position 5 (C-Me): Methyl substituent (Weak EDG).

Position 6 (C-H): Aromatic proton, deshielded by the adjacent ring nitrogen.

Synthesis & Preparation Protocol
To ensure spectral fidelity, the compound is typically prepared via nucleophilic aromatic

substitution (

) of a halogenated precursor. The following protocol ensures high purity for spectroscopic
analysis.

Synthetic Pathway (Graphviz)
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Reaction Conditions
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Temp: 60-80°C
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Caption:

pathway for the synthesis of 2-Methoxy-5-methylpyridin-4-amine from a halogenated
precursor.

Protocol Summary:

Dissolution: Dissolve 2-chloro-5-methylpyridin-4-amine in anhydrous methanol.

Alkoxylation: Add sodium methoxide (NaOMe, 3.0 eq) slowly at 0°C.

Reflux: Heat to reflux (65°C) for 12–16 hours under nitrogen.

Workup: Concentrate in vacuo, resuspend in EtOAc, wash with brine, and dry over MgSO

.

Purification: Silica gel chromatography (EtOAc/Hexanes gradient) yields the white/off-white

solid.
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Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is distinct due to the asymmetry introduced by the 2,4,5-substitution pattern.
The C3 proton is significantly upfield due to the "push-pull" electronics of the ring.

Predicted

H NMR Data (400 MHz, DMSO-

)
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

C5-CH 1.95 – 2.05 Singlet (s) 3H

Methyl group

attached to

aromatic ring.

Slightly shielded

by adjacent

amine.

C2-OCH 3.70 – 3.80 Singlet (s) 3H

Characteristic

methoxy on

pyridine ring.

NH 5.80 – 6.00
Broad Singlet (br

s)
2H

Exchangeable

amine protons.

Shift varies with

concentration/wa

ter content.

C3-H 5.90 – 6.10 Singlet (s) 1H

Key Diagnostic

Peak. Highly

shielded by

ortho-OMe and

ortho-NH

.

C6-H 7.50 – 7.65 Singlet (s) 1H

Deshielded by

adjacent Pyridine

Nitrogen (alpha-

proton).

Technical Insight:

The C3-H Singlet: This proton appears unusually upfield (~6.0 ppm) for an aromatic proton.

This is due to the synergistic electron-donating effects of the C2-Methoxy and C4-Amine

groups, which increase electron density at C3.
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Coupling: Typically, H3 and H6 appear as singlets because they are para-positioned across

the ring with substituents blocking typical ortho/meta coupling pathways (

coupling is often negligible or unresolved).

C NMR Chemical Shifts (Predicted)
C2 (C-OMe): ~164 ppm (Deshielded, directly attached to O and N).

C4 (C-NH

): ~155 ppm.

C6 (CH): ~145 ppm (Alpha to Nitrogen).

C5 (C-Me): ~110 ppm.

C3 (CH): ~90–95 ppm (Highly shielded).

OCH

: ~53 ppm.

CH

: ~13 ppm.

B. Mass Spectrometry (MS)
The mass spectrum typically displays a clean molecular ion peak with characteristic

fragmentation involving the loss of the methyl or methoxy groups.

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)[6]

Molecular Ion [M+H]

:139.1 m/z (Calculated for C

H

N
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O

)

Adducts: Common adducts include [M+Na]

(161.1 m/z) or [M+K]

(177.1 m/z).

Fragmentation Pathway (EI/CID):

Parent Ion: 138 m/z.[1][2][5][7]

Loss of Methyl Radical (-15): 123 m/z.

Loss of Formaldehyde (from OMe): Common in methoxy-pyridines.

C. Infrared (IR) Spectroscopy
Wavenumber (cm

)
Assignment Functional Group

3450, 3350 N–H Stretch

Primary Amine (Doublet typical

for -NH

)

2950 – 2850 C–H Stretch Alkyl (Methyl/Methoxy)

1620 – 1590 C=N Stretch Pyridine Ring Breathing

1250 – 1200 C–O Stretch Aryl Alkyl Ether (Methoxy)

Applications in Drug Development
This intermediate is a pharmacophore scaffold often used in the development of ERK

(Extracellular Signal-Regulated Kinase) Inhibitors and DHODH Inhibitors. The 2-methoxy-5-

methyl motif provides metabolic stability and optimal solubility profiles compared to the

unsubstituted pyridine analogs.
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Pharmacophore Logic (Graphviz)

2-Methoxy-5-methylpyridin-4-amine
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& Metabolic Stability

ERK Inhibitors
(Cancer Therapy)

DHODH Inhibitors
(Autoimmune/AML)

Click to download full resolution via product page

Caption: Functional role of the 2-methoxy-5-methylpyridin-4-amine scaffold in kinase

inhibitor binding modes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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